(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol
CAS No.: 39931-89-0
Cat. No.: VC5892049
Molecular Formula: C20H28O4
Molecular Weight: 332.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39931-89-0 |
|---|---|
| Molecular Formula | C20H28O4 |
| Molecular Weight | 332.44 |
| IUPAC Name | (1'R,5'S,6'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol |
| Standard InChI | InChI=1S/C20H28O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14,16,21H,2-4,6-12H2,1H3/t13?,14?,16-,17-,18+,20+/m0/s1 |
| Standard InChI Key | PJNXSCWHWRADDM-NXJMWEIWSA-N |
| SMILES | CC12CC=C3C(C1CCC2O)CCC45C3(O4)CCC6(C5)OCCO6 |
Introduction
Structural and Stereochemical Features
The molecule’s IUPAC name delineates its stereochemistry and connectivity. The spiro junction at position 3 of the cyclopenta[a]phenanthrene core links to a 1,3-dioxolane ring, creating a rigid bicyclic architecture. Key structural elements include:
-
Epoxy Bridge: The 5,10-epoxy group imposes strain and influences reactivity.
-
Hydroxyl Group: The 17-hydroxyl moiety provides a site for hydrogen bonding or derivatization.
-
Methyl Substituent: The 13-methyl group contributes to stereoelectronic effects.
Physicochemical Properties
Solubility and stability data remain unreported, necessitating experimental characterization.
Research Gaps and Future Directions
-
Synthetic Optimization: Develop enantioselective routes to improve yield and scalability.
-
Biological Profiling: Screen against malaria parasites and cancer cell lines.
-
Derivatization: Explore acylated or alkylated derivatives at the 17-OH position.
-
Crystallographic Studies: Resolve three-dimensional structure to inform computational modeling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume